molecular formula C15H21N3O B11745192 2-[({[1-(2-methylpropyl)-1H-pyrazol-4-yl]methyl}amino)methyl]phenol

2-[({[1-(2-methylpropyl)-1H-pyrazol-4-yl]methyl}amino)methyl]phenol

Cat. No.: B11745192
M. Wt: 259.35 g/mol
InChI Key: ZQQLPGPTWITBQL-UHFFFAOYSA-N
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Description

2-[({[1-(2-methylpropyl)-1H-pyrazol-4-yl]methyl}amino)methyl]phenol is an organic compound that features a phenol group, a pyrazole ring, and an amino-methyl linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[({[1-(2-methylpropyl)-1H-pyrazol-4-yl]methyl}amino)methyl]phenol can be achieved through a multi-step process involving the formation of the pyrazole ring, followed by the introduction of the phenol and amino-methyl groups. One common method involves the reaction of 1-(2-methylpropyl)-1H-pyrazole-4-carbaldehyde with an appropriate amine and phenol under controlled conditions. The reaction typically requires a catalyst and may be carried out in an inert atmosphere to prevent oxidation .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions

2-[({[1-(2-methylpropyl)-1H-pyrazol-4-yl]methyl}amino)methyl]phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenol group can yield quinones, while substitution reactions can introduce various functional groups onto the phenol ring or the pyrazole ring .

Scientific Research Applications

2-[({[1-(2-methylpropyl)-1H-pyrazol-4-yl]methyl}amino)methyl]phenol has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[({[1-(2-methylpropyl)-1H-pyrazol-4-yl]methyl}amino)methyl]phenol involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[({[1-(2-methylpropyl)-1H-pyrazol-4-yl]methyl}amino)methyl]phenol is unique due to the combination of its phenol group, pyrazole ring, and amino-methyl linkage, which confer distinct chemical and biological properties not found in the similar compounds listed above .

Properties

Molecular Formula

C15H21N3O

Molecular Weight

259.35 g/mol

IUPAC Name

2-[[[1-(2-methylpropyl)pyrazol-4-yl]methylamino]methyl]phenol

InChI

InChI=1S/C15H21N3O/c1-12(2)10-18-11-13(8-17-18)7-16-9-14-5-3-4-6-15(14)19/h3-6,8,11-12,16,19H,7,9-10H2,1-2H3

InChI Key

ZQQLPGPTWITBQL-UHFFFAOYSA-N

Canonical SMILES

CC(C)CN1C=C(C=N1)CNCC2=CC=CC=C2O

Origin of Product

United States

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